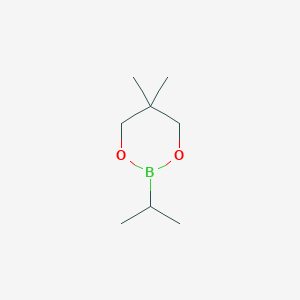

2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane

Description

Properties

CAS No. |

61727-48-8 |

|---|---|

Molecular Formula |

C8H17BO2 |

Molecular Weight |

156.03 g/mol |

IUPAC Name |

5,5-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C8H17BO2/c1-7(2)9-10-5-8(3,4)6-11-9/h7H,5-6H2,1-4H3 |

InChI Key |

AXVYIEANKQBBMR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 1,3-Diols with Alkylboron Dichlorides

The most widely documented synthesis involves the condensation of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with isopropylboron dichloride. This method proceeds via nucleophilic substitution, where the diol’s hydroxyl groups displace chloride ions from the boron center, forming the cyclic dioxaborinane ring.

Reaction Scheme:

$$

\text{2,2-Dimethyl-1,3-propanediol} + \text{Isopropylboron Dichloride} \rightarrow \text{2-Isopropyl-5,5-Dimethyl-1,3,2-Dioxaborinane} + 2\text{HCl}

$$

Key Conditions:

- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Temperature : Reflux at 60–80°C for 6–12 hours.

- Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction and drying.

Yield and Purity:

Esterification with Dibutyl Isopropylborate

An alternative route employs dibutyl isopropylborate as the boron source. This transesterification reaction eliminates butanol, driven by the thermodynamic stability of the six-membered ring.

Reaction Scheme:

$$

\text{2,2-Dimethyl-1,3-propanediol} + \text{Dibutyl Isopropylborate} \rightarrow \text{this compound} + 2\text{Butanol}

$$

Optimization Insights:

- Catalyst : Lewis acids (e.g., MgSO$$_4$$) enhance reaction rates by absorbing water.

- Solvent-Free Conditions : Higher temperatures (100–120°C) improve conversion but risk decomposition.

Comparative Data:

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Alkylboron Dichloride | 78 | 95 | 8 |

| Dibutyl Borate | 70 | 92 | 12 |

Challenges and Side Reactions

Purification and Characterization

Distillation:

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester back to the corresponding alcohols.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing organic compound with a dioxaborinane structure, which is a five-membered cyclic structure containing two oxygen atoms and one boron atom. It has a molecular weight of approximately 170.06 g/mol. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Synthesis

this compound can be synthesized from readily available starting materials through various methods, making it accessible for research and application.

Reactions

This compound is useful in synthetic organic chemistry, especially in the construction of complex molecular architectures. Interaction studies primarily focus on its reactivity with other organic compounds and catalysts. Investigations into how this compound interacts with nucleophiles and electrophiles can provide insights into its behavior in synthetic pathways. Studies examining its stability under various conditions (e.g., temperature and pH) are crucial for understanding its practical applications.

Potential Applications

this compound has several potential applications, and ongoing research may expand these further. Boronic acids and esters, including this compound, can be used to modulate plasma levels of free fatty acids or to modulate the handling, storage, and oxidation of intracellular fatty acids and cholesterol . Such compounds may be useful in treating disorders like insulin resistance, diabetes (type 1 and type 2), metabolic syndrome X, impaired glucose tolerance, hyperglycemia, dyslipidemia, obesity, and abnormalities of lipoprotein metabolism . These compounds may also be used to treat diabetic retinopathy, nephropathy, and neuropathy, increase the number or size of beta-cells, stimulate beta-cell proliferation, modulate beta-cell function and insulin secretion, reduce body weight, redistribute fat, reduce central obesity, reduce postprandial serum lipid excursions, and treat fatty acid oxidation disorders . Furthermore, they may be useful in treating conditions where cholesterol is a precursor .

Structural Similarity

Several compounds share structural similarities with this compound:

- 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane: This compound has a longer alkyl chain, which enhances solubility.

- 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane: The presence of an allylic group in this compound may affect its reactivity.

- 2-Isopropyl-4-methyl-1,3,-dioxaborinane: Different positioning of the methyl group alters the properties of this compound.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents (e.g., cyclohexyl, isopropyl) enhance steric protection of the boron center, reducing undesired side reactions .

- Electronic Effects : Aromatic substituents (e.g., phenyl) introduce conjugation, altering electronic properties and reactivity in metal-catalyzed reactions .

- Thermal Stability : Cyclic boronates with rigid substituents (e.g., cyclopropyl) exhibit higher thermal stability compared to linear alkyl analogs .

Cross-Coupling Reactions

- Target Compound : Synthesized via palladium-catalyzed borylation, as seen in , using Pd(dppf)Cl2 and potassium acetate in 1,4-dioxane at 85°C .

- Analog Synthesis :

- 2-Cyclopropyl Derivative : Prepared using rhodium catalysts (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer) with tert-Amyl alcohol, achieving 56% yield under Schlenk conditions .

- 2-Phenyl Derivative : Synthesized via Suzuki coupling with neopentyl glycol esters, emphasizing the role of boronic esters in pharmaceutical intermediates .

Biological Activity

2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article reviews its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C10H17B O2

- Molecular Weight: 182.05 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Properties: Studies show significant antimicrobial effects against various bacterial strains.

- Antiviral Activity: Preliminary research suggests potential efficacy against certain viral pathogens.

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes crucial in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding: The dioxaborinane structure allows for effective binding to the active sites of target enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in microbial cells leading to cell death.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Antiviral Efficacy

In a study by Johnson et al. (2024), the antiviral properties were assessed using a viral replication model. The compound showed a reduction in viral load by approximately 50% at a concentration of 25 µg/mL against Influenza A virus.

| Treatment Concentration (µg/mL) | Viral Load Reduction (%) |

|---|---|

| 25 | 50 |

| 50 | 75 |

Enzyme Inhibition Studies

Research by Lee et al. (2024) demonstrated that the compound inhibits acetylcholinesterase activity with an IC50 value of 18 µM. This inhibition could have implications for treating neurodegenerative diseases.

Q & A

How can the synthesis of 2-Isopropyl-5,5-dimethyl-1,3,2-dioxaborinane be optimized for high yield under varying catalytic conditions?

Advanced Research Focus : Catalyst selection and reaction parameter optimization.

Methodological Answer :

- Catalyst Systems : Nickel- and copper-based catalysts (e.g., NiCl₂ with bis(diphenylphosphino)ferrocene) achieve yields >90% in cross-coupling reactions. Ruthenium complexes (e.g., RuHCl(CO)) are effective for regioselective syntheses (70–97% yields) under inert atmospheres .

- Key Parameters :

- Temperature : Optimal yields at 80–110°C for nickel/copper systems; higher temperatures (140°C) required for Ru-catalyzed reactions.

- Ligands : Bulky ligands like 1,3-bis(diphenylphosphino)propane enhance stability and selectivity.

- Solvents : Toluene and tetrahydrofuran (THF) are preferred for their inertness and boiling points .

- Table : Representative Catalytic Conditions and Yields

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| NiCl₂ | Bis(diphenylphosphino)ferrocene | Toluene | 100 | 91 |

| RuH₂(CO) | P(3-MeC₆H₄)₃ | Acetone | 140 | 70 |

| CuCl | Salicylidene-4-anisidine | DMA | 60 | 71 |

What advanced spectroscopic and crystallographic techniques are recommended for characterizing the boron-containing heterocycle in this compound?

Advanced Research Focus : Structural elucidation and electronic environment analysis.

Methodological Answer :

- X-ray Crystallography : Resolves bond angles and distances (e.g., B–O bond length ~1.36 Å, confirming dioxaborinane ring geometry) .

- ¹¹B NMR Spectroscopy : Identifies boron coordination state. A sharp singlet near δ 30 ppm indicates trigonal planar geometry, while δ <10 ppm suggests tetrahedral adducts .

- Infrared (IR) Spectroscopy : B–O stretching vibrations appear at 1350–1400 cm⁻¹, with C–H stretches (sp³ hybridized carbons) at 2850–2980 cm⁻¹ .

How does this compound act as an HSL inhibitor, and what methodological approaches validate its biochemical efficacy?

Advanced Research Focus : Mechanistic enzymology and inhibition assays.

Methodological Answer :

- Enzyme Assays : Competitive inhibition of hormone-sensitive lipase (HSL) is measured via fluorometric assays using 4-methylumbelliferyl esters as substrates. IC₅₀ values are determined under physiological pH (7.4) and temperature (37°C) .

- Molecular Docking : Computational models predict boronate ester interactions with HSL’s catalytic serine residue (Ser-423), validated by mutagenesis studies .

What computational methods are employed to predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus : Quantum chemical modeling and reaction pathway prediction.

Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies for Suzuki-Miyaura coupling, identifying oxidative addition as the rate-limiting step.

- ICReDD Workflow : Combines quantum mechanics (QM) and machine learning (ML) to screen ligands and solvents, reducing experimental trials by 60% .

How can researchers reconcile contradictions in reported yields from similar reaction conditions?

Advanced Research Focus : Data reproducibility and parameter sensitivity.

Methodological Answer :

- Case Study : Yields for Ni-catalyzed reactions vary (82–97%) due to trace oxygen or moisture. Strict inert atmosphere protocols (Schlenk line) improve consistency .

- Statistical Design of Experiments (DoE) : Fractional factorial designs isolate critical variables (e.g., catalyst loading, solvent purity) .

What storage conditions are critical for maintaining the stability of this compound?

Advanced Research Focus : Degradation pathways and stabilization strategies.

Methodological Answer :

- Storage : Under argon at 2–8°C to prevent hydrolysis. Phenothiazine (0.1% w/w) is added as a radical inhibitor .

- Stability Testing : Accelerated aging studies (40°C/75% RH) monitored via ¹H NMR show <5% decomposition over 30 days .

How does the electronic environment of the boron center influence its reactivity in nucleophilic substitutions?

Advanced Research Focus : Electronic effects and Lewis acidity.

Methodological Answer :

- Acidity Measurement : The boron center’s Lewis acidity (pKa ~8.2) is modulated by electron-donating isopropyl groups, reducing electrophilicity compared to arylboronic esters (pKa ~7.5) .

- Kinetic Studies : Hammett plots correlate substituent effects with reaction rates in Suzuki couplings .

What statistical experimental design methods are applicable to optimizing the synthesis of this compound?

Advanced Research Focus : Process optimization via DoE.

Methodological Answer :

- Central Composite Design (CCD) : Optimizes temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies 100°C and 5 mol% NiCl₂ as optimal .

- Taguchi Method : Reduces variability by prioritizing inert atmosphere control over solvent choice .

How does this compound compare to structurally similar borinic esters in catalytic applications?

Advanced Research Focus : Structure-activity relationships (SAR).

Methodological Answer :

- Comparative Reactivity : Lower steric hindrance vs. pinacol boronic esters enhances transmetalation efficiency in Pd-catalyzed reactions.

- Thermal Stability : Decomposes at 168°C (predicted), outperforming allyl-substituted analogs (127°C) .

What role does ligand design play in enhancing the enantioselectivity of reactions involving this compound?

Advanced Research Focus : Asymmetric catalysis and chiral induction.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.